molecular formula C6H8O3 B8057068 2,5-Dioxaspiro[3.4]octan-8-one

2,5-Dioxaspiro[3.4]octan-8-one

Cat. No.: B8057068
M. Wt: 128.13 g/mol
InChI Key: UQWCYSCPRFGDGT-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-8-one is a spirocyclic compound featuring a ketone group and two oxygen atoms within its fused 3- and 4-membered rings. This structure imparts unique conformational and electronic properties, making it valuable in organic synthesis and pharmaceutical research. It is commercially available (e.g., from CymitQuimica) at varying prices depending on quantity (e.g., 1g for €1,316.00) . Its spirocyclic framework distinguishes it from linear or monocyclic analogs, influencing reactivity and stability.

Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-1-2-9-6(5)3-8-4-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCYSCPRFGDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.4]octan-8-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxolane with an appropriate oxetane derivative under acidic conditions. The reaction typically proceeds via a spirocyclization mechanism, where the dioxolane ring opens and subsequently forms a spirocyclic structure with the oxetane ring.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.4]octan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives like alcohols.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with 1,7-Dioxaspiro[5.5]undecane (6,6-Spiroketal)

1,7-Dioxaspiro[5.5]undecane, a 6,6-spiroketal, shares the spirocyclic ether motif but differs in ring size (two 6-membered rings vs. 3- and 4-membered rings in 2,5-dioxaspiro[3.4]octan-8-one). The larger spiroketal exhibits enhanced stability due to the conformational anomeric effect, where hyperconjugation (2p(O) → σ*C-O interactions) stabilizes specific conformers . This compound is also notable for its role as a pheromone component in insects, highlighting biological relevance absent in the smaller 2,5-dioxaspiro analog .

Property This compound 1,7-Dioxaspiro[5.5]undecane
Ring System 3- and 4-membered rings Two 6-membered rings
Key Functional Groups Ketone, ethers Ethers
Stability Drivers Steric strain in smaller rings Hyperconjugative stabilization
Biological Relevance Limited Insect pheromone component

Comparison with 1,4-Dioxaspiro Derivatives

1,4-Dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] compounds, synthesized from oleic acid, serve as biolubricant basestocks due to their ester functionalities and branched alkyl chains . Their larger spiro frameworks (4- and 5-membered rings) also reduce steric strain compared to the compact 3,4-system.

Comparison with Nitrogen-Containing Analogs: 2,5,7-Triazaspiro[3.4]octan-8-one Hydrochloride

Replacing oxygen with nitrogen atoms in the spiro framework (e.g., 2,5,7-triazaspiro[3.4]octan-8-one hydrochloride) introduces basicity and hydrogen-bonding capacity. This triaza analog is marketed for medicinal purposes, with industrial-grade purity (99%) and packaging options (e.g., 25kg/drum) . The hydrochloride salt enhances solubility, contrasting with the neutral, lipophilic 2,5-dioxaspiro compound.

Property This compound 2,5,7-Triazaspiro[3.4]octan-8-one HCl
Heteroatoms 2 Oxygen atoms 3 Nitrogen atoms
Solubility Lipophilic Hydrophilic (due to HCl salt)
Primary Use Organic synthesis Pharmaceutical intermediates
Commercial Availability Research chemical Industrial-scale production

Stability and Conformational Analysis

The smaller ring system of this compound introduces steric strain, limiting conformational flexibility compared to larger spiroketals like 1,7-dioxaspiro[5.5]undecane. Hyperconjugative stabilization, critical in 6,6-spiroketals, is less pronounced in the 3,4-system due to geometric constraints . This reduced stability may necessitate protective synthetic strategies or limit its utility in high-stress environments (e.g., extreme pH or temperature).

Biological Activity

2,5-Dioxaspiro[3.4]octan-8-one is a spirocyclic compound characterized by its unique structure, which combines a dioxaspiro framework with a ketone functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C6_6H8_8O2_2
  • Molecular Weight : 112.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms, although more detailed investigations are necessary to elucidate the exact mechanisms involved .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various dioxaspiro compounds, this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluated against bacterial strainsShowed significant inhibition against S. aureus and E. coli with MIC values of 32 µg/mL and 64 µg/mL respectively .
Anticancer Assay Tested on HeLa and MCF-7 cell linesInduced apoptosis through caspase activation; reduced cell viability by over 50% at concentrations above 25 µM .

Comparison with Similar Compounds

This compound can be compared with other spirocyclic compounds to highlight its unique properties:

CompoundStructureBiological Activity
1,2-Dioxaspiro[2.5]octane Smaller spirocyclic structureLimited biological activity reported
2,5-Dioxaspiro[3.3]heptane Similar dioxolane ringModerate activity but less potent than this compound

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